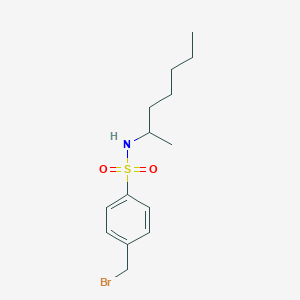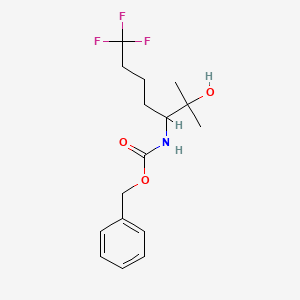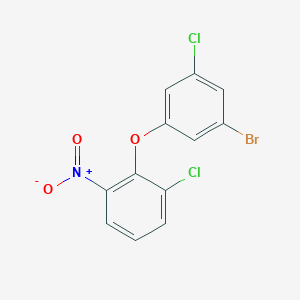
4-(Benzyloxy)-1,2-benzenediol
Descripción general
Descripción
4-(Benzyloxy)-1,2-benzenediol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group attached to a 1,2-benzenediol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1,2-benzenediol typically involves the reaction of 1,2-benzenediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-1,2-benzenediol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin disorders and as a depigmenting agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-1,2-benzenediol involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s ability to depigment skin is attributed to its effect on melanin synthesis and melanocyte activity.
Comparación Con Compuestos Similares
4-(Benzyloxy)phenol: Similar structure but lacks the additional hydroxyl group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a second hydroxyl group.
4-(Benzyloxy)-1-butanol: Similar benzyloxy group but with a different backbone structure.
Uniqueness: 4-(Benzyloxy)-1,2-benzenediol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4-phenylmethoxybenzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
Clave InChI |
VLLGNGJKOFKNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,3']Bipyrrolidinyl-1'-yl-(4-chloromethyl-phenyl)-methanone](/img/structure/B8332868.png)



![2-i-Propylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8332889.png)


![Methyl 4-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8332933.png)


